2-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
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Description
The compound “2-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are primarily related to their synthesis. The acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the formation of the triazole ring on thiadiazole .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are influenced by their molecular structure. They are characterized by their ability to accept and donate hydrogen bonds, which makes them interact with different target receptors .Mechanism of Action
Target of Action
The compound, also known as F2079-0053 or CCG-194632, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This suggests that F2079-0053 or CCG-194632 may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects such as inhibition of cell proliferation, modulation of immune response, and alteration of metabolic processes.
Pharmacokinetics
The presence of fluorine in bioactive molecules has been known to improve pharmacokinetic profiles, enhancing lipophilicity and suppressing metabolic detoxification, thereby increasing in vivo lifetime and tissue bioavailability .
Result of Action
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , it can be inferred that the compound may exert effects such as inhibition of cell proliferation, modulation of immune response, and alteration of metabolic processes.
Future Directions
The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Further studies could also focus on improving their synthesis methods and exploring their other potential pharmacological activities.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-8-4-2-1-3-7(8)9(17)13-10-14-15-11-16(10)5-6-18-11/h1-4H,5-6H2,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPYCSJWROIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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